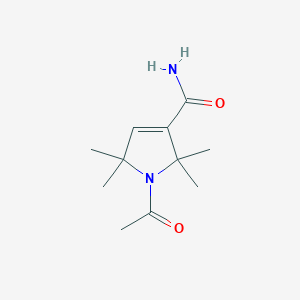

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide

描述

属性

IUPAC Name |

1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(14)13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLKBXBCPPDBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400528 | |

| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-22-9 | |

| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide

Executive Summary

This compound is a synthetic pyrroline derivative that holds considerable importance in the fields of biophysical chemistry and pharmacology.[1] Its unique structure, characterized by steric shielding from four methyl groups, makes it a valuable precursor for the synthesis of highly stable, reduction-resistant nitroxide spin labels used in Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Beyond its role in advanced analytical techniques, this compound and its close analogs have demonstrated significant potential as therapeutic agents, exhibiting antioxidant, cardioprotective, anti-inflammatory, and anti-arrhythmic properties.[1][3] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, methods for characterization, and a detailed exploration of its current and potential applications for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The structural features of this compound are central to its function, particularly the N-acetyl group and the gem-dimethyl substitutions at the C2 and C5 positions.

Chemical Structure

The molecule is built upon a five-membered dihydropyrrole (pyrroline) ring, with a double bond between C3 and C4. The nitrogen atom is functionalized with an acetyl group, and the C3 position holds a carboxamide group. The steric bulk is provided by two methyl groups on C2 and two on C5.

Caption: Chemical structure of the title compound.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 887352-22-9 | [1][4][5] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][4] |

| Molecular Weight | 210.27 g/mol | [1][4] |

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, the properties of its non-acetylated precursor, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (CAS: 19805-75-5) , provide a valuable reference point. The addition of the acetyl group is expected to slightly increase the molecular weight, boiling point, and polarity, potentially affecting solubility.

| Property | Value (for precursor CAS 19805-75-5) | Source |

| Appearance | Off-White to orange-brown Crystalline Solid | [6][7] |

| Melting Point | 178-179 °C | [6] |

| Boiling Point | ~297.19 °C (estimate) | [6] |

| Water Solubility | Slightly soluble | [6] |

| Density | ~1.04 g/cm³ (estimate) | [6] |

Synthesis and Characterization

The synthesis of this molecule is not commonly detailed in standard literature. However, a logical and efficient pathway can be proposed based on established organic chemistry principles: the synthesis of the core pyrroline structure followed by N-acetylation.

Proposed Synthetic Pathway

A robust synthetic strategy involves two primary stages. First, the creation of the 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide scaffold. General methods for synthesizing substituted 3-pyrrolines often involve multi-step sequences starting from readily available materials, such as cyclization reactions.[8] The second stage is the selective acetylation of the secondary amine on the pyrroline ring.

Caption: Proposed two-stage synthetic workflow.

Experimental Protocol: N-Acetylation of Pyrroline Precursor

This protocol describes a plausible method for the final acetylation step. The causality for each step is explained to ensure a robust and reproducible procedure.

Objective: To acetylate the nitrogen of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.

Materials:

-

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Dissolution: Dissolve the pyrroline precursor in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Rationale: DCM is an excellent aprotic solvent that will not react with the acetylating agent. Anhydrous conditions are critical to prevent hydrolysis of the acetic anhydride.

-

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Rationale: Acetylation is an exothermic reaction. Cooling helps to control the reaction rate and minimize potential side reactions.

-

-

Base Addition: Add TEA or pyridine to the solution and stir for 5 minutes.

-

Rationale: A non-nucleophilic base is required to scavenge the acetic acid byproduct of the reaction, driving the equilibrium towards the product.

-

-

Acetylation: Add acetic anhydride dropwise to the cooled, stirring solution.

-

Rationale: Dropwise addition ensures the reaction temperature remains controlled.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: TLC allows for the visual confirmation of the consumption of the starting material and the formation of a new, typically less polar, product spot.

-

-

Work-up & Quenching: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Rationale: The product is organic-soluble and will be partitioned into the DCM layer, while inorganic salts remain in the aqueous layer.

-

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Rationale: Washing removes residual base and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.

Spectroscopic Characterization

Confirmation of the final structure would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: Expect to see the appearance of a new singlet at ~2.1 ppm corresponding to the three protons of the N-acetyl methyl group. Shifts in the signals for the ring protons and the four C-methyl groups would also be observed compared to the precursor.

-

¹³C NMR: The presence of two new signals would be key: one for the acetyl methyl carbon (~22 ppm) and another for the acetyl carbonyl carbon (~170 ppm).

-

FT-IR: A strong absorption band around 1640-1660 cm⁻¹ would appear, characteristic of the tertiary amide (N-acetyl) carbonyl stretch. This would be in addition to the primary amide bands from the carboxamide group.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 210.27 g/mol .

Chemical Reactivity and Stability

The reactivity profile is dominated by the interplay of its functional groups and steric hindrance.

-

Steric Shielding: The four methyl groups at the C2 and C5 positions provide significant steric bulk around the pyrroline ring. This feature is paramount to its primary application, as it physically hinders the approach of reducing agents (like ascorbate in biological systems) to the nitroxide radical that is formed from it.[1][2] This leads to derived spin labels with exceptionally high stability and longer half-lives in cellular environments.[2]

-

Amide Groups: The molecule contains two amide functionalities: the primary carboxamide at C3 and the tertiary N-acetyl group. Both are relatively stable and resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions.

-

Alkene Bond: The C=C double bond within the ring can undergo reactions typical of alkenes, such as hydrogenation to form the corresponding pyrrolidine derivative. Saturation of this bond has been explored in related compounds to modulate biological activity.[3]

Core Applications in Research and Development

The compound's value lies primarily in its role as a stable synthetic intermediate for creating advanced molecular probes and its potential as a bioactive molecule.

Precursor for Nitroxide Spin Labels in EPR Spectroscopy

The principal application is its use as a key building block for reduction-resistant nitroxide spin labels.[1] Stable nitroxide radicals are paramagnetic and serve as powerful probes in EPR spectroscopy to study the structure, dynamics, and environment of biomolecules.

-

The Challenge of Bioreduction: A major limitation of traditional nitroxide spin labels (like PROXYL derivatives) in living systems is their rapid reduction to diamagnetic, EPR-silent hydroxylamines.[2]

-

The Solution of Steric Shielding: By oxidizing the nitrogen of a derivative of this compound, a nitroxide radical is formed. The adjacent bulky tetramethyl groups act as a shield, dramatically slowing the rate of bioreduction. This allows for prolonged in-cell EPR studies and in-vivo imaging of biochemical processes.[1][2]

Caption: Role as an antioxidant against cellular stress.

Therapeutic Potential

Beyond its use in biophysics, the core structure is of significant pharmacological interest. The pyrrolidine scaffold is a key component in many natural products and FDA-approved drugs.[9][10]

-

Cardioprotective and Antioxidant Effects: Analogs have been shown to be potent scavengers of reactive oxygen species. In studies on isolated cardiomyocytes, they provided substantial protection from damage induced by superoxide radicals and improved the recovery of contractile function after ischemic events.[1]

-

Anti-inflammatory and Antimicrobial Activity: Preliminary research has indicated that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.[1] Furthermore, it has shown moderate antimicrobial effects against bacteria like Staphylococcus aureus and Escherichia coli.[1]

-

Anti-arrhythmic Agents: Closely related N-(omega-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamides (lacking the N-acetyl group but with side chains) were synthesized and found to have potent activity against aconitine- and ouabain-induced arrhythmias, in some cases exceeding the efficacy of the reference drug quinidine.[3][11]

Conclusion

This compound is more than a simple chemical entity; it is a versatile platform for innovation in both diagnostics and therapeutics. Its robust, sterically shielded core makes it an ideal precursor for the next generation of stable spin labels, enabling researchers to probe biological systems with unprecedented clarity and duration. Concurrently, the demonstrated antioxidant, cardioprotective, and anti-inflammatory properties of its structural class highlight a promising avenue for future drug discovery and development efforts. Further investigation into its synthesis, reactivity, and biological activity is highly warranted.

References

-

New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed. [Link]

-

A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC - PubMed Central. [Link]

-

Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline - ResearchGate. [Link]

-

3-Pyrroline synthesis - Organic Chemistry Portal. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 887352-22-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 3-Pyrroline synthesis [organic-chemistry.org]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,2,5,5-テトラメチル-3-ピロリン-3-カルボキサミド 99% | Sigma-Aldrich [sigmaaldrich.com]

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound. This compound serves as a crucial precursor in the development of advanced nitroxide spin labels and probes for Electron Paramagnetic Resonance (EPR) spectroscopy and imaging.[1] The synthesis is presented in two main stages: the formation of the core intermediate, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, followed by its N-acetylation. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols, data tables for easy reference, and visual diagrams to elucidate the reaction workflows and mechanisms. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of this compound

This compound (C₁₁H₁₈N₂O₂) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[2] Its structural framework, featuring a tetramethyl-substituted pyrroline ring, makes it an ideal scaffold for the synthesis of stable nitroxide radicals. These radicals are paramount in EPR studies to probe molecular structure, dynamics, and interactions in biological systems.[1] The acetyl group at the 1-position offers a handle for further functionalization or can modulate the electronic properties and stability of the corresponding nitroxide.

This guide will provide a scientifically grounded, step-by-step pathway to synthesize this valuable compound, empowering researchers to access high-purity material for their advanced applications.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached through a two-stage process. The initial stage focuses on the construction of the core heterocyclic structure, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. The second stage involves the selective N-acetylation of this intermediate.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

The synthesis of the key intermediate, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, is a multi-step process commencing from readily available starting materials.

Step 1.1: Synthesis of Triacetoneamine

The initial step involves the Robinson-Gabriel condensation of acetone and ammonia to form triacetoneamine. This reaction establishes the core tetramethyl-substituted heterocyclic ring system.

Protocol:

-

In a sealed pressure vessel, combine acetone and a concentrated aqueous solution of ammonia.

-

Heat the mixture with stirring. The reaction progress should be monitored by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and isolate the crude triacetoneamine by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 1.2: Oxidation to 2,2,6,6-Tetramethyl-4-oxopiperidine

The secondary amine of triacetoneamine is oxidized to a ketone, yielding 2,2,6,6-tetramethyl-4-oxopiperidine.

Protocol:

-

Dissolve triacetoneamine in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide with a catalyst) portion-wise while maintaining the temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, perform an aqueous workup to remove the oxidant and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or column chromatography.

Step 1.3: Favorskii Rearrangement to 3-Cyano-2,2,5,5-tetramethyl-3-pyrroline

This key step involves a Favorskii rearrangement of the α-haloketone derived from 2,2,6,6-tetramethyl-4-oxopiperidine, followed by reaction with a cyanide source to introduce the nitrile group and contract the ring.

Protocol:

-

The 2,2,6,6-tetramethyl-4-oxopiperidine is first halogenated at the α-position.

-

The resulting α-haloketone is then subjected to a Favorskii rearrangement in the presence of a strong base and a cyanide source (e.g., sodium cyanide).

-

The reaction mixture is carefully quenched and the product is extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated.

-

Purification is achieved through column chromatography on silica gel.

Step 1.4: Hydrolysis of the Nitrile to the Carboxamide

The final step in the precursor synthesis is the controlled hydrolysis of the nitrile group to the primary amide.

Protocol:

-

Dissolve the 3-cyano-2,2,5,5-tetramethyl-3-pyrroline in a suitable solvent mixture (e.g., ethanol/water).

-

Add a catalyst for hydrolysis, such as a strong acid or base, and heat the mixture.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

The crude 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide can be purified by recrystallization.[3][4]

Table 1: Summary of Precursor Synthesis

| Step | Reaction | Key Reagents | Typical Yield | Purity (by HPLC) |

| 1.1 | Robinson-Gabriel Condensation | Acetone, Ammonia | 70-80% | >95% |

| 1.2 | Oxidation | Triacetoneamine, Oxidizing Agent | 85-95% | >98% |

| 1.3 | Favorskii Rearrangement | α-halo-2,2,6,6-tetramethyl-4-oxopiperidine, NaCN | 50-60% | >97% |

| 1.4 | Nitrile Hydrolysis | 3-Cyano-2,2,5,5-tetramethyl-3-pyrroline, Acid/Base | 80-90% | >99% |

Part 2: N-Acetylation to this compound

The final step is the selective acetylation of the secondary amine at the 1-position of the pyrroline ring. The presence of the less reactive amide group allows for this selective transformation under controlled conditions. This type of acylation on similar pyrroline structures is a well-established transformation.[5]

Figure 2: Simplified mechanism of N-acetylation.

Experimental Protocol for N-Acetylation

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Table 2: Reagents and Conditions for N-Acetylation

| Reagent | Molar Equiv. | Purpose |

| 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide | 1.0 | Substrate |

| Acetyl Chloride / Acetic Anhydride | 1.1 - 1.2 | Acetylating Agent |

| Triethylamine / Pyridine | 1.1 - 1.2 | Base (HCl Scavenger) |

| Dichloromethane / THF | - | Anhydrous Solvent |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure and the presence of the acetyl group.

-

Mass Spectrometry (MS): To determine the molecular weight (210.27 g/mol ).[1]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Melting Point: To compare with literature values.

Conclusion

This guide has outlined a comprehensive and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize this important precursor for advanced applications in EPR spectroscopy and beyond. The provided methodologies emphasize safety, efficiency, and high purity, ensuring the production of research-grade material.

References

-

New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (URL: [Link])

-

3-Pyrroline synthesis - Organic Chemistry Portal. (URL: [Link])

-

3-pyrroline - Organic Syntheses Procedure. (URL: [Link])

-

Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline - ResearchGate. (URL: [Link])

-

A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC - PubMed Central. (URL: [Link])

-

Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing. (URL: [Link])

-

The cyano group as a traceless activation group for the intermolecular [3+2] cycloaddition of azomethine ylides: a five-step synthesis of (±)-isoretronecanol - PubMed. (URL: [Link])

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC - PubMed Central. (URL: [Link])

-

A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide - Scientific & Academic Publishing. (URL: [Link])

-

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, 99% - Thermo Fisher Scientific. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2,5,5-四甲基-3-吡咯啉-3-甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Brequinar: A Potent Dihydroorotate Dehydrogenase Inhibitor

Foreword: This guide provides an in-depth analysis of the mechanism of action for the compound commonly known as Brequinar (CAS 96187-53-0). While the query specified CAS 887352-22-9, the substantial body of scientific literature on a well-defined mechanism of action points overwhelmingly to Brequinar. It is presumed that the user is interested in the potent enzymatic inhibitor Brequinar. This document synthesizes current knowledge for researchers, scientists, and drug development professionals.

Introduction: Brequinar, a High-Potency Pyrimidine Synthesis Inhibitor

Brequinar (formerly DuP-785) is a potent, selective, and well-characterized inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis. By targeting DHODH, Brequinar effectively halts the proliferation of rapidly dividing cells that are highly dependent on this pathway, such as cancer cells, activated lymphocytes, and virally infected cells.[3] This mechanism underpins its investigation as an anticancer, immunosuppressive, and broad-spectrum antiviral agent.[1][4][5]

Core Mechanism of Action: Targeting the Mitochondrial Engine of Pyrimidine Synthesis

The primary and definitive mechanism of action of Brequinar is the inhibition of the host enzyme Dihydroorotate Dehydrogenase (DHODH).[2][6]

-

The Target Enzyme: DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane.[7] It catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[7][8] This reaction is essential for producing uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides, including UTP, CTP, and dTTP.[7]

-

Mode of Inhibition: Brequinar binds to a hydrophobic channel on the DHODH enzyme near the binding site for its co-factor, ubiquinone (CoQ).[3] This binding event physically obstructs the enzyme's catalytic activity, preventing the conversion of dihydroorotate. The inhibition is potent, with reported IC50 values in the low nanomolar range for human DHODH.[6]

Signaling Pathway: Disruption of De Novo Pyrimidine Biosynthesis

The following diagram illustrates the central role of DHODH in the pyrimidine synthesis pathway and the precise point of Brequinar's inhibitory action.

Caption: Brequinar blocks the de novo pyrimidine pathway at DHODH.

Biochemical and Cellular Consequences of DHODH Inhibition

The inhibition of DHODH by Brequinar triggers a cascade of downstream effects stemming from the depletion of the pyrimidine nucleotide pool.

-

Pyrimidine Starvation: The most immediate biochemical consequence is a sharp decrease in intracellular levels of UMP, UDP, UTP, CTP, and dTTP.[9][10] This "pyrimidine starvation" deprives the cell of essential building blocks for nucleic acid synthesis.

-

Cell Cycle Arrest: Rapidly proliferating cells, which require a constant supply of nucleotides for DNA replication, are profoundly affected. Brequinar treatment causes cells to arrest in the G1 phase of the cell cycle, preventing their progression into the S (synthesis) phase.[3][4]

-

Reversibility with Uridine: The on-target effect of Brequinar can be demonstrated experimentally. Supplementing cell culture media with uridine can bypass the enzymatic block, as uridine can be converted into UMP by the alternative "salvage pathway." This rescue effect confirms that Brequinar's primary activity at low concentrations is due to pyrimidine depletion.[5][11][12]

Therapeutic Rationale and Multifaceted Applications

Brequinar's mechanism translates into potent activity across several therapeutic areas.

A. Immunosuppression

Activated T and B lymphocytes undergo massive clonal expansion upon antigen recognition, a process that is heavily reliant on de novo pyrimidine synthesis.

-

Inhibition of T-Cell Proliferation: Brequinar effectively halts lymphocyte proliferation by inducing pyrimidine starvation.[4]

-

Suppression of Cytokine Production: Studies have shown that Brequinar can markedly inhibit the production of Interleukin-2 (IL-2) transcripts, a key cytokine for T-cell activation and proliferation.[3][4] These properties make it a powerful immunosuppressive agent, investigated for preventing organ transplant rejection and treating autoimmune diseases.[1][4]

B. Anticancer Activity

Many cancer cells exhibit metabolic reprogramming that increases their dependence on de novo nucleotide synthesis to sustain rapid growth and division.[8][13]

-

Targeting Tumor Metabolism: By inhibiting DHODH, Brequinar selectively targets this metabolic vulnerability in cancer cells.[8][14]

-

Enhancing Immunotherapy: Recent research suggests DHODH inhibition can enhance cancer immunotherapy. Brequinar treatment has been shown to upregulate the expression of MHC-I and other genes in the antigen presentation pathway on cancer cells, potentially making them more visible to the immune system.[12]

C. Broad-Spectrum Antiviral Activity

Viruses are obligate intracellular parasites that hijack the host cell's machinery to replicate their own genetic material. RNA viruses, in particular, require a large pool of ribonucleotides.

-

Depleting Host Resources: Brequinar depletes the host cell's pyrimidine nucleotide pool, effectively starving the virus of the raw materials needed for viral RNA synthesis and replication.[5][7][9]

-

Synergistic Combinations: The antiviral effect of Brequinar can be powerfully synergized with other drugs. For instance, combining Brequinar with nucleoside analogues (e.g., remdesivir) or with inhibitors of the nucleotide salvage pathway (e.g., dipyridamole) has shown strong synergistic activity against SARS-CoV-2.[9][10][15] This dual-pronged approach of blocking both production and salvage pathways leads to a more profound and complete depletion of nucleotides available to the virus.[9]

Quantitative Data Summary

The potency of Brequinar has been quantified across various studies.

| Parameter | Target | Value | Source |

| IC50 | Human DHODH | 5.2 nM | [6] |

| IC50 | in vitro DHODH | ~20 nM | [11] |

| EC50 (Antiviral) | SARS-CoV-2 (Beta) | 2.67 µM | [9] |

| EC50 (Antiviral) | SARS-CoV-2 (Beta) + 6.25 µM Dipyridamole | 0.44 µM | [9] |

Key Experimental Protocol: DHODH Enzymatic Inhibition Assay

To validate the direct inhibition of DHODH by a compound like Brequinar, a colorimetric enzyme activity assay is a standard method. This protocol describes the core principle and workflow.

Principle: This assay measures the rate of dihydroorotate oxidation by recombinant human DHODH. The reaction is coupled to the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which changes from blue to colorless upon reduction. The rate of decrease in absorbance at 600 nm is directly proportional to DHODH activity.

Workflow Diagram

Caption: Workflow for a DHODH colorimetric inhibition assay.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

DHODH Enzyme: Dilute recombinant human DHODH to a working concentration (e.g., 10-20 nM) in assay buffer.

-

Brequinar Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Create a serial dilution series in assay buffer to test a range of concentrations (e.g., 0.1 nM to 1 µM).

-

Substrate/Acceptor Mix: Prepare a mixture of Dihydroorotate (DHO) and DCIP in assay buffer (e.g., 200 µM DHO, 120 µM DCIP).

-

-

Assay Plating (96-well format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of the Brequinar serial dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 20 µL of diluted DHODH enzyme to all wells except the "no enzyme" control.

-

-

Pre-incubation:

-

Mix the plate gently and incubate for 10 minutes at room temperature. This allows Brequinar to bind to the DHODH enzyme before the reaction starts.

-

-

Reaction Initiation:

-

Add 20 µL of the DHO/DCIP substrate/acceptor mix to all wells to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Read the absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

For each concentration, calculate the initial reaction rate (Vmax) from the linear portion of the absorbance vs. time curve.

-

Normalize the rates by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percent inhibition against the logarithm of Brequinar concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

Brequinar is a highly specific and potent inhibitor of dihydroorotate dehydrogenase, the gatekeeper enzyme for de novo pyrimidine synthesis. Its mechanism of action—inducing pyrimidine starvation—provides a robust and validated rationale for its profound effects on rapidly proliferating cells. This singular, well-defined mechanism confers its diverse therapeutic potential as an immunosuppressive, anticancer, and broad-spectrum antiviral agent. The ability to synergize with other therapeutics that target nucleotide metabolism further enhances its clinical and research relevance, making it a cornerstone tool for studying cellular proliferation and a candidate for powerful combination therapies.

References

- Brequinar - Wikipedia. [URL: https://en.wikipedia.org/wiki/Brequinar]

- Brequinar (DUP785) | DHODH Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/brequinar.html]

- Peters, G. J., Schwartsmann, G., Nadal, J. C., Oosterhof, M. C., Veerman, G., & Pinedo, H. M. (1990). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/07357909009022137]

- Madak, J. T., Cuthbertson, C. R., Miyata, Y., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7773539/]

- Dupont, E., Gipe, D. A., & Ely, K. R. (1993). Novel mechanisms of brequinar sodium immunosuppression on T cell activation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7684065/]

- Brequinar | Dehydrogenase inhibitor | CAS 96187-53-0 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/brequinar-dup-785.html]

- Cox, R. M., Jamil, O. K., Wagstaff, K. M., et al. (2022). Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9019683/]

- Brequinar: A Technical Guide to its Interaction with Dihydroorotate Dehydrogenase - Benchchem. [URL: https://www.benchchem.com/product/b1139]

- Madak, J. T., Cuthbertson, C. R., Miyata, Y., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.0c00124]

- Wang, Y., Zhang, N., Zhang, L., et al. (2020). Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines. Virology Journal. [URL: https://virologyj.biomedcentral.com/articles/10.1186/s12985-020-01467-7]

- The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/346911674_The_Dihydroorotate_Dehydrogenase_Inhibitor_Brequinar_Is_Synergistic_with_ENT12_Inhibitors]

- Rediscovered Drugs Hit Leukemia from Two Different Angles - National Cancer Institute. [URL: https://www.cancer.gov/news-events/cancer-currents-blog/2020/aml-rediscovered-drugs-bisantrene-brequinar]

- New antiviral drug combination is highly effective against SARS-CoV-2, study finds. EurekAlert!. [URL: https://www.eurekalert.org/news-releases/942637]

- Braakhuis, B. J., van Dongen, G. A., Peters, G. J., & Snow, G. B. (1991). Antitumor activity of brequinar sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1709406/]

- New antiviral drug combination is highly effective against SARS-CoV-2, study finds. ScienceDaily. [URL: https://www.sciencedaily.com/releases/2022/02/220207113223.htm]

- Cox, R. M., Jamil, O. K., Wagstaff, K. M., et al. (2022). Brequinar and Dipyridamole in Combination Exhibits Synergistic Antiviral Activity Against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.03.31.486612v1]

- Brequinar (DUP785) is a Potent DHODH Inhibitor - Immune System Research. ACROBiosystems. [URL: https://www.acrobiosystems.com/A1132-Brequinar-DUP785-is-a-Potent-DHODH-Inhibitor.html]

- Loo, A., Vilimas, T., Gamazon, E. R., et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [URL: https://elifesciences.org/articles/83952]

Sources

- 1. Brequinar - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. selleckchem.com [selleckchem.com]

- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antitumor activity of brequinar sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New antiviral drug combination is highly effective against SARS-CoV-2, study finds | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide: A Key Precursor for Advanced Spin Labeling and Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyrroline Scaffold

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is a synthetic pyrroline derivative that has garnered significant interest within the scientific community.[1] Its robust chemical architecture, characterized by a sterically hindered pyrroline ring, makes it a valuable precursor for the synthesis of reduction-resistant nitroxide spin labels.[1] These spin labels are instrumental in Electron Paramagnetic Resonance (EPR) spectroscopy, a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules.[2][3] Beyond its application in biophysics, this compound and its analogues have shown promise in biomedical research, exhibiting notable antioxidant, cardioprotective, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, offering a technical resource for researchers in drug development and molecular science.

Molecular Structure and Physicochemical Properties

The foundational structure of this molecule is the 2,2,5,5-tetramethyl-3-pyrroline ring. The addition of an acetyl group at the 1-position (the nitrogen atom) and a carboxamide group at the 3-position gives rise to the target compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 887352-22-9 | [1][4][5] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 210.27 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 258-260 °C | [7] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like DMSO and ethanol. | [6] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via N-acetylation.

Experimental Protocol: N-Acetylation

Disclaimer: This protocol is a representative procedure based on standard chemical transformations and has not been directly extracted from a peer-reviewed publication for this specific molecule.

-

Dissolution: Dissolve 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution. This will act as a scavenger for the acidic byproduct of the reaction.

-

Acetylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

While specific, verified spectra for this compound are not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Singlets (12H): Two sharp singlets, each integrating to 6 protons, corresponding to the four magnetically equivalent methyl groups at the 2- and 5-positions of the pyrroline ring.

-

Singlet (3H): A singlet integrating to 3 protons, representing the methyl group of the N-acetyl moiety.

-

Singlet (1H): A singlet for the vinylic proton at the 4-position of the pyrroline ring.

-

Broad Singlets (2H): Two broad singlets corresponding to the two protons of the primary amide (carboxamide) group.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons: Two signals in the downfield region (around 165-175 ppm) corresponding to the amide carbonyl and the acetyl carbonyl carbons.

-

Vinylic Carbons: Two signals for the double bond carbons in the pyrroline ring.

-

Quaternary Carbons: Two signals for the C2 and C5 carbons bearing the tetramethyl groups.

-

Methyl Carbons: Signals for the four methyl groups on the pyrroline ring and the one methyl group of the acetyl moiety.

FT-IR Spectroscopy (Predicted)

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the primary amide.

-

C=O Stretch: Strong absorption bands around 1640-1680 cm⁻¹ for the amide I band (C=O stretch) and the acetyl C=O stretch.

-

C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ for the C=C double bond in the pyrroline ring.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region for the C-H stretching of the methyl groups.

Applications in Research and Development

Precursor to Nitroxide Spin Labels for EPR Spectroscopy

The primary application of this compound is as a precursor to stable nitroxide radicals. The tetramethyl substitution provides steric hindrance that protects the nitroxide radical from reduction in biological environments, a significant advantage for in-cell EPR studies.[1] The carboxamide group can be further functionalized to attach the spin label to specific sites on biomolecules, most commonly to cysteine residues via site-directed spin labeling (SDSL).[2]

Caption: General workflow for using the target compound in EPR studies.

Antioxidant and Cardioprotective Properties

Derivatives of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide have demonstrated significant antioxidant activity.[1] They act as scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1] In models of post-ischemic myocardial injury, these compounds have been shown to significantly improve the recovery of contractile function, highlighting their potential as membrane-targeted antioxidants for cardioprotection.[1] The mechanism of action is believed to involve the metabolic oxidation of the pyrroline to its corresponding nitroxide, which can then participate in redox cycling to neutralize free radicals.

Anti-inflammatory and Antimicrobial Potential

Preliminary studies suggest that this compound and its analogues may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.[1] Additionally, moderate antimicrobial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli, has been observed.[1] These findings open avenues for the development of novel therapeutic agents based on this chemical scaffold.

Conclusion and Future Perspectives

This compound stands as a molecule of considerable utility in both fundamental and applied scientific research. Its role as a robust precursor for advanced, reduction-resistant spin labels is well-established, providing biophysicists with powerful tools to probe the intricacies of biological systems. Furthermore, the emerging evidence of its antioxidant, cardioprotective, and anti-inflammatory properties suggests a promising future in drug discovery and development. Further research is warranted to fully elucidate the mechanisms underlying its biological activities and to explore the synthesis of novel derivatives with enhanced therapeutic potential. The continued investigation of this versatile pyrroline scaffold is poised to yield significant advancements in our understanding of molecular dynamics and the development of new therapeutic strategies.

References

-

Ghimire, I., et al. (2020). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 2133, 221-236. [Link]

-

Joly, G. A., et al. (2018). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Journal of Visualized Experiments, (137), 57859. [Link]

- Google Patents.

- Google Patents. New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.

- Google Patents.

-

ResearchGate. Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. [Link]

- Google Patents. Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 887352-22-9 [m.chemicalbook.com]

Potential research applications of pyrroline derivatives

An In-Depth Technical Guide to the Research Applications of Pyrroline Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrroline scaffold, a five-membered nitrogen-containing heterocycle, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its three-dimensional architecture and capacity for diverse functionalization have made it a cornerstone in the development of numerous pharmacologically active compounds and advanced materials.[3] This technical guide provides a comprehensive overview of the current and potential research applications of pyrroline derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the synthetic strategies that enable access to these valuable molecules, explore their mechanistic roles in key therapeutic areas—including oncology, infectious diseases, and neuropharmacology—and discuss their emerging applications in catalysis and materials science. This guide emphasizes the causality behind experimental design, provides validated protocols, and offers visual frameworks for understanding complex pathways and workflows, thereby serving as a critical resource for advancing research in this dynamic field.

The Pyrroline Scaffold: A Foundation for Innovation

Pyrrolines, the dihydro derivatives of pyrrole, exist as three primary structural isomers: 1-pyrroline (3,4-dihydro-2H-pyrrole), 2-pyrroline (2,3-dihydro-1H-pyrrole), and 3-pyrroline (2,5-dihydro-1H-pyrrole).[2] This structural variance, combined with the sp³-hybridized carbons, allows for significant conformational flexibility and stereochemical diversity, which is highly advantageous in drug design for exploring pharmacophore space.[3] The pyrrolidine/pyrroline scaffold is a recurring motif in a multitude of natural products, alkaloids, and FDA-approved drugs, underscoring its profound biological relevance and success in clinical applications.[1][3][4]

The significance of this scaffold lies in its ability to act as a versatile building block. The nitrogen atom can participate in crucial hydrogen bonding interactions within biological targets, while the ring's carbons can be functionalized to modulate properties like solubility, metabolic stability, and target affinity.[5][6] This inherent adaptability has spurred the development of sophisticated synthetic methodologies to access these compounds with high efficiency and stereocontrol.

Enabling Technologies: Modern Synthetic Strategies

Accessing structurally diverse and stereochemically pure pyrroline derivatives is paramount for their application in research. Modern synthetic chemistry offers a powerful toolkit to achieve this, moving beyond classical methods toward more efficient and selective catalytic processes.

-

Transition-Metal Catalysis : Catalysts based on palladium, rhodium, gold, and iridium have become indispensable for constructing pyrroline rings.[4] These methods, including [3+2] cycloadditions, C-H activation/functionalization, and cascade reactions, operate under mild conditions and offer excellent control over stereochemistry.[4][7] For instance, a palladium-catalyzed cascade C-H arylation/amination of homoallylic primary amines can produce 2-aryl-1-pyrrolines with high regioselectivity, demonstrating the power of orchestrating multiple bond-forming events in a single step.[4]

-

Organocatalysis : Chiral small molecules, such as imidazolidinones, can catalyze the enantioselective synthesis of pyrroline derivatives.[1] A notable example is the cascade addition-cyclization between a tryptamine derivative and an α,β-unsaturated aldehyde, which constructs a complex pyrroloindoline core in a single step, establishing two stereocenters with high fidelity.[1] This approach is valued for its operational simplicity and avoidance of toxic heavy metals.

-

Photoredox Catalysis : Visible-light-mediated reactions have emerged as a sustainable and powerful strategy for pyrroline synthesis. These methods enable radical/polar cascade reactions and ring-opening cyclizations under exceptionally mild conditions, providing access to novel and challenging molecular architectures.[8][9][10]

The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and functional group tolerance. Catalytic methods are often preferred for their efficiency and ability to generate molecular complexity rapidly.

Therapeutic Applications in Drug Discovery

The pyrroline scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[11][12][13]

Anticancer Agents

Pyrroline derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[14][15] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling pathways to the induction of apoptosis.

Mechanism of Action: Kinase Inhibition Many cancers are driven by the aberrant activity of protein kinases. Pyrrole-indolin-2-one scaffolds, which feature a pyrroline-like structure, are central to a class of receptor tyrosine kinase (RTK) inhibitors.[16] These agents target kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis—the process by which tumors form new blood vessels to obtain nutrients.[16] By blocking the ATP-binding site of these kinases, pyrroline derivatives inhibit downstream signaling, thereby suppressing tumor growth and metastasis. Sunitinib, an FDA-approved drug, features this core structure and is a prime example of its clinical success.[15]

Quantitative Data: Anticancer Activity

The efficacy of novel pyrroline derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolidine-2,5-dione Hybrids | MCF-7 (Breast), HeLa (Cervical) | 17 - 28 | [3] |

| Pyrrolizine Urea Derivatives | MCF-7 (Breast), PC-3 (Prostate) | < 2.73 | [17] |

| Pyrrolidine Oxadiazoles | HT-29 (Colon) | Varies | [11] |

| Pyrrole-Indolin-2-Ones | Various | Varies | [16] |

Antibacterial Agents

With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics. Pyrrolidine and pyrroline derivatives have shown significant promise, exhibiting activity against both Gram-positive and Gram-negative bacteria.[18][19][20][21] The natural product marinopyrrole A, for example, is a potent agent against methicillin-resistant Staphylococcus aureus (MRSA).[21]

The mechanism of action often involves targeting essential bacterial processes. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrroline ring, such as the presence of electron-withdrawing groups like fluorine, can enhance activity, particularly against Gram-positive bacteria.[20]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and neuronal cell death.[22][23] Pyrroline and its analogs have emerged as promising neuroprotective agents due to their potent antioxidant and anti-inflammatory properties.[24][25][26]

Mechanism of Action: Combating Oxidative Stress Certain pyrrole-containing compounds have been shown to protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA), which induces oxidative stress.[23][24][27] These derivatives act by scavenging reactive oxygen species (ROS), preserving levels of endogenous antioxidants like glutathione (GSH), and reducing lipid peroxidation.[25][27] Furthermore, some derivatives exhibit inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in Parkinson's and Alzheimer's disease, respectively.[22][25][26] Studies show that pretreatment with these compounds can significantly reverse cytotoxicity and preserve cell viability in neuronal cell models.[23][27]

Experimental Protocols & Workflows

Translating theoretical knowledge into practice requires robust and reproducible experimental methods. This section provides detailed protocols for the synthesis of a representative pyrroline derivative and a key biological assay for its evaluation.

Synthesis Protocol: Organocatalytic Enantioselective Synthesis of a Pyrroloindoline

This protocol describes the synthesis of a pyrroloindoline, a specific class of 1-pyrroline derivative, using a chiral imidazolidinone catalyst.[1] The rationale for this method is its high efficiency, excellent stereocontrol, and mild, metal-free conditions.[1][7][28]

Materials & Reagents:

-

N-BOC-protected tryptamine derivative (0.2 mmol)

-

α,β-Unsaturated aldehyde (e.g., acrolein) (0.6 mmol, 3 equivalents)

-

Chiral imidazolidinone catalyst (0.04 mmol, 20 mol%)

-

Anhydrous chloroform (CHCl₃) (2.0 mL)

-

Deionized water

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the tryptamine derivative (0.2 mmol) and the imidazolidinone catalyst (0.04 mmol).

-

Solvent Addition: Add the solvent (e.g., 1.8 mL CHCl₃ and 0.2 mL water) to the flask. The addition of water can sometimes enhance reaction rates and selectivity in organocatalytic reactions.

-

Initiation: Cool the mixture to the specified temperature (e.g., 0 °C or room temperature) and add the α,β-unsaturated aldehyde (0.6 mmol) dropwise while stirring.

-

Monitoring: Allow the reaction mixture to stir until the starting material is completely consumed. The reaction progress is monitored by Thin-Layer Chromatography (TLC). A small aliquot is spotted on a TLC plate and eluted with an appropriate solvent system to check for the disappearance of the starting material spot and the appearance of the product spot.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is chosen based on TLC analysis to separate the desired pyrroloindoline product from unreacted starting materials and byproducts.

-

Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC) to confirm its structure and determine the enantiomeric excess (ee).

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It is a standard initial screen for evaluating the cytotoxic potential of new compounds against cancer cell lines. The assay measures the metabolic activity of cells, as viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials & Reagents:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Pyrroline derivative stock solution (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well microtiter plates

-

Multichannel pipette and microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the pyrroline derivative in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (<0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is chosen based on the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

General Research & Development Workflow

The discovery of a new pyrroline-based therapeutic involves a multi-stage process, from initial design and synthesis to preclinical evaluation.

Future Perspectives and Conclusion

The field of pyrroline chemistry continues to evolve, driven by advances in synthetic methodology and a deeper understanding of its biological roles. Future research will likely focus on several key areas:

-

Catalysis and Materials Science : Beyond medicine, pyrroline derivatives are used as chiral ligands in asymmetric catalysis and as building blocks for functional polymers and organic electronic materials.[3][29]

-

Targeted Drug Delivery : The pyrroline scaffold can be incorporated into more complex systems, such as antibody-drug conjugates or targeted nanoparticles, to improve drug delivery and reduce off-target toxicity.

-

Green Chemistry : The development of more sustainable synthetic routes, utilizing green solvents, solvent-free conditions, or microwave-assisted methods, will be crucial for the environmentally friendly production of these important compounds.[29]

References

- A Technical Guide to the Synthesis of 1-Pyrroline Deriv

- Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. Organic & Biomolecular Chemistry (RSC Publishing).

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.

- Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a P

- Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. (2022). RSC Publishing.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

- 3-Pyrroline synthesis. Organic Chemistry Portal.

- Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a p

- Full article: Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a P

- Selected examples of biologically active 1-pyrrolines.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.

- Synthesis of pyrroline derivatives.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central.

- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu

- Application Notes and Protocols for the Metal-Catalyzed Synthesis of Pyrroline Deriv

- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022).

- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. BenchChem.

- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). PubMed.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.

- Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions. (2006). Iris-ARPI.

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. MDPI.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Proposed catalytic cycle for the synthesis of pyrroline derivatives.

- Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. (2025).

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PubMed Central.

- Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. PubMed.

- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021).

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. SciTz.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022).

- Synthesis of 1-Pyrroline Derivatives via Cyclization of Terminal Alkynes with 2-Azaallyls.

- Light‐Driven Enantioselective Synthesis of Pyrroline Derivatives by a Radical/Polar Cascade Reaction.

- Recent Progress for the Synthesis of Pyrrole Derivatives – An Upd

- Synthetic modifications of the pyrroline derivatives.

- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025).

- Pyrrole and Pyrrole Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 17. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. brieflands.com [brieflands.com]

- 28. Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to Tetramethyl-pyrroline Compounds: From Discovery to Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetramethyl-pyrroline scaffold, a five-membered heterocyclic motif, has emerged as a cornerstone in various scientific disciplines, most notably in medicinal chemistry and biophysical research. Its unique structural features, particularly when derivatized into stable nitroxide radicals, have paved the way for groundbreaking applications ranging from radioprotective agents in oncology to sophisticated spin labels for elucidating macromolecular structures. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of tetramethyl-pyrroline compounds. We delve into the causal relationships behind synthetic strategies, present detailed experimental protocols, and offer insights into their mechanisms of action, supported by quantitative data and visual representations of key processes. This document is intended to serve as an authoritative resource for researchers and drug development professionals, fostering a deeper understanding and inspiring further innovation in the field.

Historical Perspective: The Genesis of a Versatile Scaffold

The journey of tetramethyl-pyrroline compounds is intrinsically linked to the broader history of heterocyclic chemistry and the development of stable free radicals. While the pyrrolidine ring is a ubiquitous feature in natural products, the deliberate synthesis of the 2,2,5,5-tetramethyl-substituted core gained significant traction with the advent of the Paal-Knorr pyrrole synthesis in 1884.[1][2] This robust reaction, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, provided a foundational method for constructing the pyrrole ring, the aromatic precursor to pyrrolines.[1][2][3]

The true potential of the tetramethyl-pyrroline scaffold was unlocked with the discovery and development of nitroxide spin labels . These stable organic free radicals, characterized by the presence of a nitroxyl group (>N-O•), revolutionized Electron Paramagnetic Resonance (EPR) spectroscopy. The tetramethyl substitution pattern proved crucial in sterically shielding the radical, thereby imparting exceptional stability. This stability allows these molecules to be used as probes to study molecular dynamics and structure in biological systems.[4][5][6]

Synthetic Strategies: Building the Tetramethyl-pyrroline Core and its Derivatives

The synthesis of tetramethyl-pyrroline compounds can be broadly categorized into the construction of the core heterocyclic ring and its subsequent functionalization, particularly the introduction and modification of the nitroxide moiety.

Core Ring Synthesis: The Paal-Knorr Reaction

The Paal-Knorr synthesis remains a highly effective and widely employed method for the preparation of the tetramethyl-pyrrole precursor.[1][2][3][7] The reaction mechanism involves the nucleophilic attack of an amine on the protonated carbonyl groups of a 1,4-diketone, leading to the formation of a hemiaminal intermediate.[1][3] Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[1][3]

Generalized Paal-Knorr Pyrrole Synthesis Workflow:

Caption: Paal-Knorr synthesis workflow for pyrrole formation.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole [8]

-

Reaction Setup: In a microwave vial, combine the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) dissolved in ethanol (400 µL).

-

Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. An initial power of 150 W is typically applied for 10-15 seconds to reach the target temperature, followed by a lower power setting to maintain the temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and ethyl acetate.

-

Extraction: Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Purification: Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Synthesis of Nitroxide Derivatives

The conversion of the pyrroline precursor to the stable nitroxide radical is a critical step. This is typically achieved through oxidation of the corresponding secondary amine or hydroxylamine.